BenchChemオンラインストアへようこそ!

2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine

5-HT6 receptor 5-HT7 receptor receptor binding selectivity

2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine, universally known as olanzapine, is a thienobenzodiazepine-class second-generation (atypical) antipsychotic that functions as a multi-receptor antagonist. Its molecular formula is C₁₇H₂₀N₄S with a molecular weight of 312.43 g/mol.

Molecular Formula C18H22N4S
Molecular Weight 326.5 g/mol
CAS No. 61325-71-1
Cat. No. B1449527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine
CAS61325-71-1
Molecular FormulaC18H22N4S
Molecular Weight326.5 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C
InChIInChI=1S/C18H22N4S/c1-3-13-12-14-17(22-10-8-21(2)9-11-22)19-15-6-4-5-7-16(15)20-18(14)23-13/h4-7,12,20H,3,8-11H2,1-2H3
InChIKeyMDESDPDMUPPFJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine (Olanzapine): Core Identity and Procurement-Relevant Characteristics


2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine, universally known as olanzapine, is a thienobenzodiazepine-class second-generation (atypical) antipsychotic that functions as a multi-receptor antagonist [1]. Its molecular formula is C₁₇H₂₀N₄S with a molecular weight of 312.43 g/mol. Olanzapine binds with high affinity to serotonin 5-HT₂A/₂C (Ki=4, 11 nM), 5-HT₆ (Ki=5 nM), dopamine D₁₋₄ (Ki=11–31 nM), histamine H₁ (Ki=7 nM), and α₁-adrenergic receptors (Ki=19 nM) [2]. It is approved globally for schizophrenia, bipolar I disorder, and treatment-resistant depression (as combination therapy). Unlike many antipsychotics, olanzapine undergoes primary metabolism via direct glucuronidation and CYP1A2-mediated oxidation, with CYP2D6 and CYP3A4 playing minor roles [3].

Why Olanzapine Cannot Be Interchangeably Substituted with In-Class Atypical Antipsychotics


Although olanzapine belongs to the second-generation (atypical) antipsychotic class alongside clozapine, risperidone, quetiapine, ziprasidone, and aripiprazole, these agents exhibit clinically and pharmacologically decisive differences [1]. Their receptor binding fingerprints diverge substantially: olanzapine exhibits high affinity for 5-HT₆ (Ki=5 nM) but negligible affinity for 5-HT₇ receptors, whereas clozapine binds both with high affinity (Ki<20 nM for both) [2]. Metabolism follows distinct enzymatic pathways—olanzapine relies on UGT-mediated glucuronidation and CYP1A2, while risperidone depends on CYP2D6 and quetiapine on CYP3A4—creating agent-specific drug–drug interaction profiles [3]. In clinical practice, these molecular differences translate into divergent side-effect liabilities: olanzapine carries the highest weight-gain risk among atypicals except for clozapine, yet produces minimal prolactin elevation compared with risperidone's pronounced hyperprolactinemia [4]. These multidimensional differences make simple within-class substitution scientifically unsound and clinically hazardous.

Quantitative Differentiation Evidence for 2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine vs. Key Comparators


5-HT₆ Receptor Affinity vs. 5-HT₇ Receptor Affinity: Olanzapine Exhibits a Distinct 5-HT₆-Selective Binding Profile Not Shared by Clozapine

Among atypical antipsychotics, olanzapine displays a unique pattern of high affinity for the 5-HT₆ receptor (Ki=5 nM) but negligible binding to the 5-HT₇ receptor [1]. In contrast, clozapine binds both 5-HT₆ and 5-HT₇ receptors with high affinity (Kis <20 nM). This differential selectivity is relevant because 5-HT₆ and 5-HT₇ receptors are implicated in distinct cognitive and affective processes, making the binding signature a critical variable in preclinical behavioral pharmacology and receptor-screening panels [2].

5-HT6 receptor 5-HT7 receptor receptor binding selectivity antipsychotic pharmacodynamics

Primary CYP1A2/Glucuronidation Metabolic Pathway Differentiates Olanzapine from CYP2D6-Dependent (Risperidone) and CYP3A4-Dependent (Quetiapine) Antipsychotics

Olanzapine is metabolized primarily by direct glucuronidation (UGT enzymes) and CYP1A2-mediated oxidation, with minor contributions from CYP2D6 and CYP3A4 [1]. This contrasts sharply with risperidone, which is metabolized primarily by CYP2D6 (and to a lesser extent CYP3A4), and quetiapine, which is metabolized predominantly by CYP3A4 [2]. The clinical consequence is that olanzapine plasma concentrations are most sensitive to CYP1A2 inhibitors (e.g., fluvoxamine) and inducers (e.g., tobacco smoke, carbamazepine), whereas risperidone levels are modulated by CYP2D6 inhibitors (e.g., fluoxetine, paroxetine) and quetiapine by CYP3A4 modulators [3]. Additionally, the major role of glucuronidation provides a non-CYP clearance route that partially buffers olanzapine against CYP-mediated interactions compared with agents whose clearance depends entirely on oxidative CYP pathways.

CYP1A2 metabolism glucuronidation drug-drug interaction antipsychotic pharmacokinetics

Weight Gain Liability: Olanzapine Produces Significantly Greater Body Weight Increase Than Risperidone in Randomized Controlled Trials

In a 12-week randomized, open-label, prospective clinical trial of 145 drug-naïve, first-episode psychosis patients, olanzapine (mean dose 12.7 mg/day) produced a mean weight gain of 7.5 kg (SD=5.1), compared with 5.6 kg (SD=4.5) for risperidone (3.6 mg/day) and 3.8 kg (SD=4.9) for haloperidol (4.2 mg/day) [1]. In a separate 4-month randomized comparison of first-episode schizophrenia patients, weight increase relative to baseline was 17.3% (95% CI 14.2%–20.5%) for olanzapine versus 11.3% (95% CI 8.4%–14.3%) for risperidone [2]. Independent studies confirm that olanzapine and clozapine represent the two agents with the greatest metabolic liability among all second-generation antipsychotics, with a rank order of weight gain risk of olanzapine ≈ clozapine > risperidone > quetiapine > ziprasidone ≈ aripiprazole [3].

antipsychotic-induced weight gain metabolic side effects body weight change schizophrenia

Prolactin Elevation: Olanzapine Causes Minimal Prolactin Increase (1–4 ng/mL), Dramatically Lower Than Risperidone (45–80 ng/mL)

A side-by-side meta-analysis of three multicenter, double-blind, randomized clinical trials (N=2,400 patients) demonstrated that prolactin (PRL) elevations are drug-specific and highly divergent within the atypical antipsychotic class [1]. Olanzapine produced only moderate PRL elevations (mean change: 1–4 ng/mL), compared with risperidone, which produced strong PRL elevations (mean change: 45–80 ng/mL), a difference of over 10-fold [1]. Haloperidol showed intermediate elevations (mean change: ~17 ng/mL). The difference between olanzapine and risperidone was statistically significant at P<0.001 across all studies analyzed. A subsequent three-arm randomized trial confirmed that risperidone-treated patients had significantly higher serum prolactin than both olanzapine- and quetiapine-treated groups [2].

prolactin hyperprolactinemia antipsychotic side effects tuberoinfundibular pathway

Elimination Half-Life: Olanzapine (21–54 h) Provides Once-Daily Dosing with Extended Receptor Occupancy Not Achievable with Shorter Half-Life Comparators

Olanzapine exhibits a mean elimination half-life of approximately 33 hours (range 21–54 hours in healthy individuals), with a mean apparent plasma clearance of 26 L/h (range 12–47 L/h) [1]. This is substantially longer than risperidone (t₁/₂ 3–20 hours), quetiapine (t₁/₂ ~6 hours), and ziprasidone (t₁/₂ ~7 hours) [2]. The extended half-life supports once-daily dosing with stable 24-hour receptor occupancy. PET imaging studies confirm that olanzapine at 10–20 mg/day produces sustained D₂ receptor occupancy of 71–80% [3]. This contrasts with quetiapine's short half-life requiring twice-daily dosing and producing transient D₂ occupancy that falls below the 65% threshold within 12 hours [3].

half-life pharmacokinetics dosing interval antipsychotic clearance

Evidence-Backed Research and Procurement Application Scenarios for 2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine


Preclinical Metabolic Syndrome and Obesity Model Development: Olanzapine as a High-Sensitivity Positive Control

Given olanzapine's quantitatively superior weight gain liability—+7.5 kg over 12 weeks compared with +5.6 kg for risperidone and +3.8 kg for haloperidol [1]—investigators developing rodent or primate models of antipsychotic-induced metabolic syndrome should select olanzapine as the positive control when maximum effect size is required. Its rank-order position alongside clozapine as the most metabolically deleterious atypical antipsychotic makes it the reference standard for screening weight-mitigating co-therapies [2].

Receptor-Screening Panels Requiring 5-HT₆-Selective vs. Dual 5-HT₆/₇ Pharmacological Probes

In in vitro receptor-profiling campaigns, olanzapine (5-HT₆ Ki=5 nM; absent 5-HT₇ binding) and clozapine (dual 5-HT₆/₇ ligand) provide complementary pharmacological tools for dissecting the individual contributions of 5-HT₆ and 5-HT₇ receptors to cognitive, anxiolytic, or antipsychotic phenotypes [3]. Procurement for screening libraries should include both compounds as orthogonal controls rather than considering them redundant members of the same drug class [4].

Hyperprolactinemia Studies: Olanzapine as a Low-Prolactin Comparator to Risperidone's High-Prolactin Stimulus

Olanzapine produces only 1–4 ng/mL prolactin elevation versus risperidone's 45–80 ng/mL increase [5], making it the preferred comparator for studies investigating the endocrine consequences of antipsychotic treatment, including effects on the hypothalamic-pituitary-gonadal axis, bone mineral density, and sexual function. Its low prolactin liability also makes it suitable for protocols where prolactin elevation is a confounding variable that must be minimized [6].

Drug–Drug Interaction Studies Focused on CYP1A2 or Glucuronidation Pathways

Olanzapine's unique dependence on CYP1A2-mediated oxidation and UGT-mediated glucuronidation—as opposed to risperidone's CYP2D6 dependence or quetiapine's CYP3A4 dependence [7]—makes it the agent of choice for pharmacokinetic interaction studies involving CYP1A2 perpetrators (e.g., fluvoxamine, ciprofloxacin), smoking-cessation effects on drug clearance, or UGT polymorphism pharmacogenetic investigations [8].

Quote Request

Request a Quote for 2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.